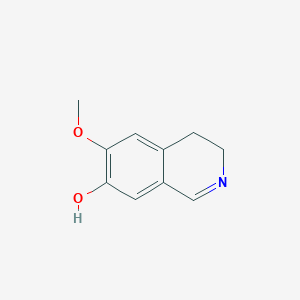

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

説明

Iso Desloratadine, chemically designated as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, is a structural isomer of the antihistamine desloratadine. Its molecular formula is C₁₉H₁₉ClN₂·HCl, with a molecular weight of 310.83 g/mol, and it is identified by the CAS number 183198-49-4 (free base) . Iso Desloratadine is classified as a pharmaceutical impurity (specifically, Desloratadine EP Impurity B) and is often studied in the context of quality control during drug manufacturing . Unlike desloratadine, which is a potent histamine H₁ receptor antagonist, Iso Desloratadine lacks documented therapeutic efficacy and is primarily relevant in analytical and toxicological assessments .

特性

IUPAC Name |

6-methoxy-3,4-dihydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBWYWCIBNWMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196691 | |

| Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4602-73-7 | |

| Record name | 3,4-Dihydro-6-methoxy-7-isoquinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

-

Starting Material : N-formyl-2-phenylethylamine derivatives lacking para-substituents.

-

Cyclization : Conducted in toluene or butanol under reflux, forming 1-mercapto-1,2,3,4-tetrahydroisoquinoline as an intermediate.

-

Dehydrogenation : Elemental sulfur (1–10 mol equivalents) is added to eliminate hydrogen sulfide, yielding the dihydroisoquinoline core. The reaction proceeds over 4–20 hours, depending on solvent and temperature.

Yield and Purification

Table 1: Key Parameters for Bischler-Napieralsky Synthesis

| Parameter | Details |

|---|---|

| Solvent | Toluene, Butanol |

| Temperature | Reflux (≈110°C for toluene) |

| Sulfur Equivalents | 1–10 mol/mol substrate |

| Reaction Time | 4–20 hours |

| Purification Method | Distillation, Acid-base extraction |

Phosphorus Oxychloride-Mediated Ring Closure

This method leverages phosphorus oxychloride (POCl₃) to cyclize acetamide precursors into dihydroisoquinolines, followed by deprotection to introduce hydroxyl groups.

Synthetic Pathway

-

Acetamide Preparation : 3-Methoxybenzaldehyde is converted to an acetamide derivative via nitro reduction and acetylation.

-

Cyclization : The acetamide is treated with POCl₃ under reflux, forming a dihydroisoquinoline intermediate protected with a benzyl or benzoyl group.

-

Deprotection : Hydrobromic acid (48%) cleaves the protecting group, yielding the target compound.

Optimization Challenges

Table 2: Comparative Analysis of POCl₃ Method

| Step | Conditions | Yield (%) |

|---|---|---|

| Acetamide Synthesis | Nitro reduction, Acetylation | 65–70 |

| POCl₃ Cyclization | Reflux in chloroform, 3 hours | 70 |

| Deprotection | 48% HBr, 100°C, 1 hour | 85–90 |

Benzoylation and Sequential Functionalization

A multi-step approach involving benzoylation and esterification is employed to achieve regioselective substitution.

Procedure Overview

-

Benzoylation : Phenolic hydroxyl groups are protected using benzoyl chloride in pyridine at 5°C.

-

Esterification : Ethyl esters are introduced via reaction with ethyl chloroformate in dichloromethane.

-

Final Deprotection : Basic hydrolysis (sodium hydrogen carbonate) removes protecting groups, yielding the free phenol.

Critical Considerations

-

Solvent Choice : Pyridine facilitates benzoylation but complicates isolation due to hydrochloride precipitation.

-

Temperature Sensitivity : Low temperatures (5°C) prevent over-reaction during protection steps.

Industrial-Scale Production Insights

While laboratory methods are well-documented, industrial synthesis faces challenges in scaling dehydrogenation and purification. Continuous flow reactors and catalytic hydrogenation are proposed to enhance throughput and reduce sulfur waste.

Comparative Evaluation of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Bischler-Napieralsky | High yield (90–95%) | Requires toxic sulfur |

| POCl₃ Cyclization | Scalable, fewer by-products | Multi-step, costly reagents |

| Benzoylation | Regioselective protection | Complex purification |

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation at the hydroxy group or the dihydroisoquinoline ring. Key studies demonstrate:

a. Hydroxy Group Oxidation

-

Reaction with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxy group to a quinone structure .

-

Example :

b. Ring Oxidation

-

Copper(II)-catalyzed oxidation in DMSO selectively oxidizes the C-1 position of the dihydroisoquinoline ring to yield isoquinolin-1(2H)-one derivatives .

-

Optimized Conditions :

Catalyst (0.2 equiv.) Additive (3.0 equiv.) Solvent Yield (%) Cu(OAc)₂·2H₂O AcOH DMSO 85

Reduction Reactions

The dihydroisoquinoline ring and substituents participate in reduction processes:

a. Borohydride Reduction

-

Sodium borohydride (NaBH₄) reduces carbonyl groups in intermediates during synthetic pathways .

-

Application : Used to synthesize 1-(p-benzyloxybenzyl)-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline .

b. Catalytic Hydrogenation

-

Palladium on carbon (Pd/C) under hydrogen pressure (1–10 kg/cm²) reduces nitro groups to amines in multi-step syntheses .

Substitution Reactions

a. Methoxy Group Demethylation

b. Electrophilic Substitution

Cyclization Reactions

Bischler-Napieralski Cyclization

-

POCl₃ promotes cyclization of amides to form dihydroisoquinoline derivatives .

-

Example : Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate synthesis .

Regioselectivity in Functionalization

-

Copper(II)-catalyzed oxidation shows >90% regioselectivity for the C-1 position due to tautomer stabilization .

-

Nitration preferentially occurs at the 8-position under acidic conditions .

Stability and Reaction Considerations

科学的研究の応用

Chemistry

HMDIQ is utilized as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

- Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

- Reduction: It can be reduced to yield tetrahydroisoquinoline derivatives.

- Substitution: The methoxy group can be replaced with other functional groups under specific conditions .

Biology

In biological research, HMDIQ has been studied for its interactions with enzymes and its potential role in biochemical pathways. It is believed to affect cell signaling pathways and gene expression through its action on dopamine receptors .

Medicine

HMDIQ's pharmacological profile indicates potential therapeutic applications, particularly in treating neurological disorders such as schizophrenia. It acts as a dual agonist at dopamine D1 receptors and antagonist at D2 receptors, which is crucial for modulating dopaminergic activity .

Case Study 1: Neurological Effects

A study investigated the effects of HMDIQ on dopaminergic signaling in animal models of schizophrenia. The results indicated that HMDIQ administration led to improved behavioral outcomes and reduced symptoms associated with the disorder, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction

Research focusing on enzyme kinetics revealed that HMDIQ interacts with specific enzymes involved in neurotransmitter metabolism. This interaction could provide insights into its role in modulating neurotransmitter levels and influencing mood disorders .

作用機序

The mechanism of action of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. It acts as a dual dopamine D1 receptor agonist and D2 receptor antagonist . This dual activity is crucial in modulating dopaminergic pathways, which are implicated in various neurological conditions. The compound’s effects are mediated through binding to these receptors and altering their signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Iso Desloratadine belongs to a group of desloratadine-related compounds, including metabolites, degradation products, and synthetic analogs. Below is a detailed comparison of their chemical and functional properties:

Table 1: Chemical Comparison of Iso Desloratadine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Difference |

|---|---|---|---|---|

| Iso Desloratadine HCl | C₁₉H₁₉ClN₂·HCl | 310.83 | 183198-49-4 | Structural isomer of desloratadine |

| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | 100643-71-8 | Parent compound; H₁ antagonist |

| Desloratadine Related Compound F | C₂₀H₁₉ClN₂O | 338.83 | 117810-61-4 | N-formyl derivative |

| 3-Methoxy Desloratadine | Not specified | Not specified | 165739-63-9 | Methoxy substitution at position 3 |

| 5-Hydroxy Desloratadine | Not specified | Not specified | 117811-12-8 | Hydroxyl substitution at position 5 |

| 6-Hydroxy Desloratadine | Not specified | Not specified | 119410-05-8 | Hydroxyl substitution at position 6 |

| N-Methyl Desloratadine | Not specified | Not specified | 38092-89-6 | Methylation of the piperidine nitrogen |

Key Observations:

Structural Variations: Iso Desloratadine differs from desloratadine in the spatial arrangement of functional groups, likely altering receptor binding . Hydroxy and methoxy derivatives (e.g., 5-Hydroxy, 3-Methoxy) represent metabolic products or synthetic intermediates, with modifications influencing pharmacokinetics .

Pharmacological Implications: Desloratadine inhibits histamine H₁ receptors, reducing allergic symptoms (e.g., nasal congestion, pruritus) . Hydroxylated metabolites (e.g., 5-Hydroxy Desloratadine) may contribute to desloratadine’s elimination but lack standalone therapeutic value .

Analytical Relevance :

- High-performance liquid chromatography (HPLC) and mass spectrometry are used to distinguish Iso Desloratadine from desloratadine and other impurities . Regulatory guidelines mandate strict control of impurity levels (e.g., ≤0.15% per ICH Q3A/B) .

Research Findings and Clinical Context

Desloratadine vs. Iso Desloratadine :

- Efficacy: Desloratadine demonstrates significant anti-inflammatory and antihistaminic effects, suppressing cytokines (IL-4, IL-6) and reducing squalene production in sebum .

- Iso Desloratadine’s toxicity profile remains understudied but is presumed inert at trace levels .

Comparison with Other Antihistamines :

生物活性

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline (7-OH-6-OMe-DHIQ) is a compound belonging to the isoquinoline family, characterized by its unique hydroxy and methoxy substitutions. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- Physical State : Yellow solid

- Melting Point : 187–191 °C

- Solubility : Soluble in water, chloroform, ethanol, methanol, and hot ethyl acetate.

7-OH-6-OMe-DHIQ primarily interacts with dopamine receptors, acting as a dual agonist of the D1 receptor and an antagonist of the D2 receptor . This dual activity suggests potential modulation of dopamine signaling pathways, which are crucial in various neurological functions and disorders .

Neuroprotective Effects

Research indicates that 7-OH-6-OMe-DHIQ may exhibit neuroprotective properties, particularly against oxidative stress in neuronal cells. Its antioxidant capabilities could mitigate neuronal damage associated with neurodegenerative diseases such as Parkinson's and Alzheimer's .

Anti-inflammatory and Analgesic Activities

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit key inflammatory mediators, which may contribute to its analgesic properties. This makes it a candidate for further exploration in pain management therapies .

Interaction with Enzymes

7-OH-6-OMe-DHIQ has shown potential interactions with various enzymes involved in neurotransmitter metabolism. These interactions may influence metabolic pathways related to dopamine synthesis and degradation, thereby affecting overall neurotransmitter balance .

In Vitro Studies

A series of in vitro experiments have demonstrated that 7-OH-6-OMe-DHIQ can significantly reduce oxidative stress markers in neuronal cell lines. For instance:

- Cell Line : SH-SY5Y (human neuroblastoma cells)

- Treatment Concentration : 10 µM for 24 hours

- Results : Reduction of reactive oxygen species (ROS) by approximately 40% compared to control.

In Vivo Studies

In animal models of neurodegeneration:

- Model : Mice treated with neurotoxic agents (e.g., MPTP)

- Dosage : 5 mg/kg body weight administered daily for two weeks

- Findings : Significant improvement in motor function and reduced neuronal loss in the substantia nigra compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydroisoquinoline | Basic isoquinoline structure without substituents | Lacks functional groups enhancing biological activity |

| 6-Hydroxy-7-methoxyisoquinoline | Hydroxy group at position six | Different functional group location affects reactivity |

| 7-Methoxy-2-methyl-3,4-dihydroisoquinoline | Methyl substitution at position two | Alters pharmacokinetics compared to 7-hydroxy compound |

| This compound | Hydroxyl group at position seven | Potentially exhibits enhanced solubility and biological activity |

Q & A

Basic: What are the recommended methods for synthesizing 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline?

Methodological Answer:

- NaBH₄ Reduction : A common approach involves reducing precursor compounds like 1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline using sodium borohydride (NaBH₄) in methanol, yielding derivatives with high purity (e.g., 90% yield) .

- One-Pot Ring Expansion : For structurally similar dihydroisoquinolines, a one-pot method based on ring expansion of pseudo bases has been reported, which could be adapted for this compound .

- Key Considerations : Optimize reaction temperature (e.g., 25–60°C) and solvent polarity to enhance yield. Post-synthesis purification via recrystallization (e.g., methanol-ether mixtures) is recommended for isolating hydrochloride salts .

Basic: How should researchers characterize this compound’s physicochemical properties?

Methodological Answer:

- Physical Properties :

- Spectral Data :

Advanced: What catalytic strategies improve enantioselectivity in hydrogenation reactions involving this compound?

Methodological Answer:

- Asymmetric Transfer Hydrogenation (ATH) :

- Catalysts : Use [RuCl(η⁶-arene)TsDPEN] complexes (e.g., η⁶-mesitylene or p-cymene ligands) to achieve >90% enantiomeric excess (e.e.) in ATH reactions .

- Conditions : Hydrogen donors like formic acid-triethylamine azeotrope (5:2 ratio) at 40°C for 24 hours. Monitor reaction progress via chiral HPLC .

- Substrate Effects : Methoxy substituents at positions 6 and 7 enhance reaction rates and e.e. due to stabilizing CH/π interactions with catalysts .

Advanced: How do computational studies inform reaction mechanisms for derivatives of this compound?

Methodological Answer:

- DFT Modeling :

- Transition-State Analysis : Density Functional Theory (DFT) reveals that protonated substrates form hydrogen bonds with sulfonyl amide groups in Ru catalysts, stabilizing transition states .

- Charge Distribution : Mulliken charge analysis shows electron-donating methoxy groups increase nucleophilicity at the C=N bond, accelerating hydrogenation .

- Practical Application : Use Gaussian09 or ORCA software packages to model interactions and predict enantioselectivity before experimental trials .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards : Harmful if swallowed (H302) or in skin contact (H312); causes serious eye irritation (H319) .

- Mitigation :

Advanced: How can structural modifications enhance biological activity or stability?

Methodological Answer:

- Derivatization Strategies :

- Methylation : Introduce methyl groups at the 1-position to improve metabolic stability. For example, 1-methyl-7-hydroxy-6-methoxy-3,4-dihydroisoquinoline shows enhanced pharmacokinetic profiles .

- Isotopic Labeling : Use deuterated methoxy groups (e.g., 6,7-D₆-dimethoxy derivatives) for tracer studies in drug metabolism .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .

Advanced: What analytical methods resolve data contradictions in reaction outcomes?

Methodological Answer:

- Contradiction Example : Discrepancies in reported melting points (187–191°C vs. 214–215°C for hydrochloride salts).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。